B1574637 KA2237

KA2237

カタログ番号 B1574637
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.

科学的研究の応用

1. Potential in Mantle Cell Lymphoma Therapy

KA2237, a dual inhibitor of the class I beta and delta isoforms of the 110 kDa catalytic subunit of phosphoinositide-3 kinase (PI3K), has shown promise in the therapy of mantle cell lymphoma (MCL). It inhibits cell proliferation in both ibrutinib-sensitive and -resistant cell lines and induces apoptosis in MCL cells. Its effectiveness is greater than other commercial PI3K inhibitors and shows potential especially in ibrutinib-resistant cases (Huang et al., 2016).

2. Pharmacokinetics in B-cell Lymphoma Patients

KA2237's safety, tolerability, and pharmacokinetics were evaluated in patients with B-cell lymphoma. It's an oral inhibitor of the PI3K β and δ isoforms. Using a mechanistic dynamic model, the study predicted drug accumulation and guided safe dose escalation in patients. The maximum tolerated dose was identified, demonstrating its potential for safe administration in clinical settings (Dow et al., 2021).

3. Efficacy in Relapsed/Refractory B-cell Lymphoma

A Phase I study of KA2237 in patients with relapsed/refractory B-cell lymphoma showed that it is a selective dual inhibitor of PI3K β/δ with a manageable toxicity profile. It exhibited promising single-agent clinical activity in heavily pretreated patients, supporting its further evaluation as a therapy for B-cell lymphoma (Nastoupil et al., 2019).

4. Preclinical and Phase I Studies in B-cell Lymphoma

In preclinical and Phase I studies, KA2237, an oral dual p110β/p110δ inhibitor, inhibited AKT activation and suppressed proliferation of various tumors. It induced objective responses in indolent and aggressive lymphoma, demonstrating significant clinical efficacy and a potential role in treating relapsed refractory B-cell lymphoma (Nastoupil et al., 2021).

特性

製品名

KA2237

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

KA2237;  KA-2237;  KA 2237; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。